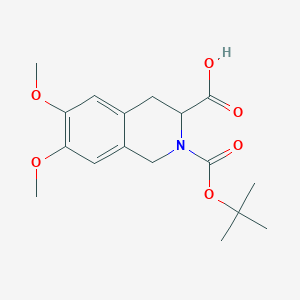

6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2,3-dicarbonsäure-2-tert-butylester

Übersicht

Beschreibung

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the Boc group ensures that the amine functionality remains intact during various synthetic processes.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis of Boc-protected compounds by ensuring precise control over reaction conditions and minimizing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group once the Boc group is removed.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: TFA or HCl in dichloromethane or methanol are commonly used for Boc deprotection.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester primarily involves the protection of the amine group. The Boc group is introduced through nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

Phenylmethoxycarbonyl (Cbz) protected amines: Another class of protecting groups used for amines, but they are typically removed by catalytic hydrogenation.

Uniqueness

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is unique due to its specific structure, which combines the Boc protecting group with a tetrahydroisoquinoline core. This combination allows for selective protection and deprotection of the amine group, making it valuable in complex organic synthesis and peptide chemistry.

Biologische Aktivität

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on various studies.

Synthesis

The synthesis of isoquinoline derivatives typically involves several chemical reactions. For instance, the diastereoselective synthesis of related compounds has been documented, showcasing methods that yield high purity and selectivity . The synthesis process often employs chiral auxiliaries and specific reagents to achieve desired stereochemistry.

Biological Activity

The biological activity of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline derivatives has been explored in various contexts:

1. Neuroprotective Effects

Research indicates that certain isoquinoline derivatives possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). Compounds similar to 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline have shown dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in AD treatment . For example, a derivative demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating potent inhibitory activity.

2. Antiviral Activity

Isoquinoline derivatives have also been evaluated for antiviral properties. Some compounds exhibit significant inhibition against viral replication mechanisms. For instance, certain synthesized isoquinolines showed protective effects on cells exposed to viral infections, with activity correlating with exposure time .

3. Antitumor Properties

Preliminary studies suggest that isoquinoline derivatives may possess antitumor activity. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, some derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro .

Case Studies

Several studies highlight the biological efficacy of isoquinoline derivatives:

| Study | Compound Tested | Biological Activity | IC50 Values |

|---|---|---|---|

| Compound 3e | AChE Inhibition | 0.28 µM | |

| Compound 3e | MAO-B Inhibition | 0.34 µM | |

| Various Isoquinolines | Antiviral Activity | Varies |

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Inhibition of Enzymatic Activity : The ability to inhibit AChE and MAOs contributes significantly to their neuroprotective effects.

- Cellular Interactions : Isoquinoline derivatives may interact with cellular pathways that regulate apoptosis and proliferation in cancer cells.

- Antiviral Mechanisms : These compounds may disrupt viral replication processes by targeting specific viral enzymes or host cell receptors.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOJLRHSUVTZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588747 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-26-1 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.